molecular formula C23H24ClN3O2 B2985074 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-32-3

1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2985074
CAS No.: 876888-32-3
M. Wt: 409.91
InChI Key: ASDMRCUXNFODGP-UHFFFAOYSA-N
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Description

The compound 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with an allyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further functionalized with a 3-(4-chlorophenoxy)propyl chain. The benzimidazole ring is a critical pharmacophore in medicinal chemistry, often contributing to binding interactions with biological targets via hydrogen bonding and π-π stacking. The 4-chlorophenoxy group enhances lipophilicity and introduces electron-withdrawing effects, which may influence bioavailability and target affinity. The allyl group on the pyrrolidinone could modulate conformational flexibility or serve as a handle for further derivatization .

Properties

IUPAC Name

4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-2-12-26-16-17(15-22(26)28)23-25-20-6-3-4-7-21(20)27(23)13-5-14-29-19-10-8-18(24)9-11-19/h2-4,6-11,17H,1,5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDMRCUXNFODGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.

    Attachment of the chlorophenoxypropyl group: This step involves the reaction of the benzimidazole derivative with 3-(4-chlorophenoxy)propyl bromide under basic conditions.

    Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate product with an allyl group to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the chlorine atom with nucleophiles like hydroxide or amine groups.

Scientific Research Applications

1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving imidazole and pyrrolidinone derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent on Benzimidazole Substituent on Pyrrolidinone Key Features Reference
1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Target) 3-(4-chlorophenoxy)propyl Allyl Chlorophenoxy enhances lipophilicity and electronic effects.
1-allyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3-phenylpropyl Allyl Phenyl group increases hydrophobicity; lacks halogen/polar substituents.
N-({1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Furan-2-carboxamide methyl Carboxamide introduces hydrogen-bonding potential; distinct backbone.
3-(1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidines 3-chloro-4-methoxyphenyl Methoxy and chloro groups modulate solubility and electronic effects.
1-(tert-butyl)-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 2-hydroxy-3-(o-tolyloxy)propyl tert-butyl Bulky tert-butyl and hydroxyl group affect steric hindrance and polarity.

Physicochemical Implications

  • Polarity: The furan carboxamide () introduces hydrogen-bonding capacity, enhancing aqueous solubility relative to chlorophenoxy or phenyl derivatives .
  • Steric Effects : The tert-butyl group in ’s compound creates steric hindrance, which may reduce binding efficiency to compact active sites .

Biological Activity

1-Allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an allyl group, a benzimidazole moiety, and a chlorophenoxy propyl group, contributing to its potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be represented as follows:

C19H22ClN3O\text{C}_{19}\text{H}_{22}\text{ClN}_{3}\text{O}

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Benzimidazole Moiety : This is achieved through condensation reactions involving ortho-phenylenediamine and appropriate carbonyl compounds.
  • Allylation : The introduction of the allyl group can be performed using allyl halides in the presence of a base.
  • Chlorophenoxy Propyl Group Attachment : This step often involves nucleophilic substitution reactions with chlorophenoxy propanol derivatives.

These synthetic methods highlight the complexity and multi-step nature of producing this compound, emphasizing its significance in organic synthesis .

Anticancer Properties

Benzimidazole derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The proposed mechanisms of action for this compound include:

  • Interaction with DNA : The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

These mechanisms underline the potential therapeutic applications of 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in medicinal chemistry .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of benzimidazole derivatives similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Study 2: Antimicrobial Activity Assessment

Another research article focused on evaluating the antimicrobial activity of chlorophenoxy-containing compounds. The study found that 1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

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